molecular formula C5H11NO4 B13754580 2-Hydroxyethyl 2-hydroxyethylcarbamate CAS No. 7506-80-1

2-Hydroxyethyl 2-hydroxyethylcarbamate

Cat. No.: B13754580
CAS No.: 7506-80-1
M. Wt: 149.15 g/mol
InChI Key: RUJZRPIQXVTWCD-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-hydroxyethylcarbamate (C₅H₁₁NO₄) is a carbamate derivative characterized by two hydroxyethyl (-CH₂CH₂OH) groups attached to a carbamate (-O-C(=O)-N-) backbone. With a molecular weight of 149.146 g/mol and a single-isotope mass of 149.068808 g/mol, it is identified by ChemSpider ID 74023 and EINECS 7506-80-1 . The compound’s structure enables hydrogen bonding and solubility in polar solvents, making it relevant in biomedical and polymer applications. Its IUPAC name, 2-hydroxyethyl N-(2-hydroxyethyl)carbamate, reflects its bifunctional hydroxyethyl substitution .

Properties

CAS No.

7506-80-1

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

2-hydroxyethyl N-(2-hydroxyethyl)carbamate

InChI

InChI=1S/C5H11NO4/c7-2-1-6-5(9)10-4-3-8/h7-8H,1-4H2,(H,6,9)

InChI Key

RUJZRPIQXVTWCD-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(=O)OCCO

Origin of Product

United States

Preparation Methods

Reaction of 1,3-Dioxolan-2-one with 2-Aminoethanol

One documented method involves the reaction of 1,3-dioxolan-2-one (ethylene carbonate) with 2-aminoethanol to yield 2-hydroxyethyl 2-hydroxyethylcarbamate. This reaction proceeds via ring opening of the cyclic carbonate by the nucleophilic amino group of 2-aminoethanol, forming the carbamate linkage and preserving the hydroxyethyl groups.

  • Reaction conditions: Typically conducted at moderate temperatures (~45–165 °C) with reaction times ranging from several hours.
  • Mechanism: Nucleophilic attack of the amino group on the electrophilic carbonyl carbon of ethylene carbonate, followed by ring opening and carbamate formation.
  • Outcome: Formation of this compound with high selectivity, sometimes accompanied by minor side products such as substituted oxazolidinones due to intramolecular cyclization under certain conditions.

This method was detailed in a study focusing on β-hydroxyethyl esters of carbamic acid derivatives, where the synthesis and reactivity of 2-hydroxyethyl-N-2'-hydroxyethyl carbamate were investigated, including NMR characterization confirming the product structure.

Carbon Dioxide Fixation with 2-Aminoethanol

Another approach involves the reaction of 2-aminoethanol with carbon dioxide under elevated temperature and pressure to form carbamate salts, which can be subsequently converted to this compound or related carbamate derivatives.

  • Reaction conditions: Elevated temperatures (up to 200 °C) and pressures (up to 50 atmospheres or higher) in the presence of water.
  • Catalysts/Base: Alkali metal carbonates or bicarbonates (e.g., potassium carbonate or sodium carbonate) are used to facilitate carbamate formation.
  • Process: The amino group of 2-aminoethanol reacts reversibly with carbon dioxide to form carbamate salts, which upon heating and dehydration yield the carbamate compound.

This process is described in European patent EP0496168A1, which outlines production methods of N-(2-hydroxyethyl)-2-imidazolidinone and related carbamates, highlighting the reversible nature of carbamate formation and hydrolysis.

Reaction Scheme Summary Table

Method Reactants Conditions Mechanism Notes
1,3-Dioxolan-2-one + 2-Aminoethanol 1,3-Dioxolan-2-one, 2-aminoethanol 45–165 °C, several hours Nucleophilic ring opening High selectivity; possible oxazolidinone side products
CO2 Fixation with 2-Aminoethanol 2-Aminoethanol, CO2, base 100–200 °C, 50 atm, aqueous medium Carbamate salt formation and dehydration Reversible reaction; base catalyzed; industrially scalable

Analytical and Characterization Data

  • NMR Spectroscopy: Proton NMR (¹H NMR) spectra confirm the presence of hydroxyethyl groups and carbamate NH protons. For example, signals appear around δ 3.2–4.2 ppm corresponding to CH2 and OH protons, with characteristic carbamate NH peaks.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound.
  • Thermal Behavior: Intramolecular transesterification and dehydration reactions can occur at elevated temperatures (~165 °C), sometimes leading to oxazolidinone derivatives as side products.

Retrosynthetic Considerations and Synthesis Planning

  • Use of readily available precursors like 2-aminoethanol and ethylene carbonate.
  • Mild to moderate reaction conditions to avoid side reactions.
  • Catalysis by bases or controlled CO2 pressure to drive carbamate formation.

These approaches align with industrial and laboratory-scale synthesis priorities, balancing yield, purity, and operational simplicity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl 2-hydroxyethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various carbamates, carbonates, amines, and substituted carbamates .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research
2-Hydroxyethyl carbamate has been studied for its potential carcinogenic properties. Research indicates that while it exhibits weak carcinogenicity in laboratory settings, it is not considered a direct carcinogenic metabolite of ethyl carbamate, suggesting a complex relationship between these compounds .

Drug Formulation
The compound is also utilized in drug formulation processes. Its ability to enhance the solubility and stability of active pharmaceutical ingredients makes it valuable in developing effective medications. Studies have shown that formulations containing hydroxyethyl carbamate can improve bioavailability and therapeutic efficacy .

Cosmetic Applications

Skin Care Products
In the cosmetic industry, 2-hydroxyethyl carbamate serves as a stabilizing agent and humectant in various skin care formulations. Its compatibility with other cosmetic ingredients allows for the creation of stable emulsions that enhance skin hydration and texture. The compound's safety profile aligns with regulatory standards, making it suitable for inclusion in creams and lotions .

Formulation Design
Recent advancements in cosmetic formulation have leveraged 2-hydroxyethyl carbamate's properties to optimize product performance. Experimental design techniques have been employed to assess its effects on rheological parameters, sensory attributes, and moisturizing properties of topical formulations .

Polymer Applications

Polymer Synthesis
2-Hydroxyethyl carbamate is involved in synthesizing various polymers used in personal care products. Its unique chemical structure allows it to act as a building block for creating polymers that serve multiple functions, such as film formers and emulsifiers .

Fire Retardants
Additionally, the compound has been explored for its potential use in producing fire retardants for thermoplastic polymers. This application highlights its versatility and importance in enhancing material safety across different industries .

Data Tables

Application AreaSpecific UseKey Findings/Notes
PharmaceuticalsAnticancer researchWeak carcinogenicity; not a direct metabolite of ethyl carbamate
Drug formulationEnhances solubility and stability of active ingredients
CosmeticsSkin care productsActs as a stabilizer and humectant; aligns with safety regulations
Formulation designOptimizes product performance through experimental design techniques
PolymersPolymer synthesisUsed as a building block for multifunctional polymers
Fire retardantsPotential application in enhancing material safety

Case Studies

  • Anticancer Activity Assessment
    • In a study conducted on strain A mice, the administration of 2-hydroxyethyl carbamate showed weak carcinogenic activity compared to ethyl carbamate. This research provides insights into the metabolic pathways involved and suggests further investigation into its safety profile in pharmaceuticals .
  • Cosmetic Formulation Development
    • A recent study focused on developing a new emulsion formulation incorporating 2-hydroxyethyl carbamate demonstrated its effectiveness in improving skin hydration and stability of the product over time. The results indicated significant benefits when using this compound as part of the formulation process .
  • Polymer Application Research
    • Research exploring the use of 2-hydroxyethyl carbamate in polymer synthesis highlighted its role in creating low volatile organic compound formulations compliant with environmental regulations. This application underscores the growing demand for safer materials in consumer products .

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-hydroxyethylcarbamate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl and carbamate groups facilitate these interactions, allowing the compound to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to influence enzymatic activities and cellular processes .

Comparison with Similar Compounds

Ethyl 2-Chloroethylcarbamate (CAS 6329-26-6)

  • Molecular Formula: C₅H₁₀ClNO₂
  • Molecular Weight : 151.59 g/mol
  • Key Features : A chloroethyl (-CH₂CH₂Cl) substituent replaces one hydroxyethyl group.
  • Applications : Used as an intermediate in pharmaceuticals and agrochemicals due to its reactivity. The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions .
  • Stability : More reactive than this compound due to the labile C-Cl bond.

tert-Butyl 2-(2-Hydroxyethylthio)ethylcarbamate

  • Molecular Formula: C₉H₁₉NO₃S
  • Molecular Weight : 233.32 g/mol
  • Key Features : Incorporates a thioether (-S-) linkage and a tert-butyl group.
  • Applications : Used in organic synthesis; the thioether group may improve oxidative stability compared to oxygen analogs .
  • Reactivity : The tert-butyl group sterically shields the carbamate, reducing hydrolysis rates.

2-Hydroxyethyl Methacrylate (HEMA)

  • Molecular Formula : C₆H₁₀O₃
  • Molecular Weight : 130.14 g/mol
  • Key Features : Methacrylate ester (-COOCH₂CH₂OH) instead of carbamate.
  • Applications : Widely used in dental composites (e.g., hydroxyapatite-HEMA blends) due to polymerizability and biocompatibility .
  • Hydrogen Bonding : Exhibits strong hydration behavior, as shown in NMR studies of poly(HEMA) hydration .

Methyl (2,2-Dimethoxyethyl)carbamate

  • Molecular Formula: C₆H₁₃NO₄
  • Molecular Weight : 163.17 g/mol
  • Key Features : Methoxy (-OCH₃) groups replace hydroxyethyl substituents.
  • Applications : Laboratory chemical with moderate acute toxicity (OSHA Category 4 oral toxicity) .
  • Stability: Less hygroscopic than 2-hydroxyethyl derivatives due to non-polar methoxy groups.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Functional Groups Key Applications Reactivity/Safety Notes
This compound C₅H₁₁NO₄ 149.15 Carbamate, hydroxyethyl Biomedical materials Hydrolysis-sensitive
Ethyl 2-chloroethylcarbamate C₅H₁₀ClNO₂ 151.59 Carbamate, chloroethyl Agrochemicals Reactive C-Cl bond
HEMA C₆H₁₀O₃ 130.14 Methacrylate, hydroxyethyl Dental composites Polymerizes readily
Methyl (2,2-dimethoxyethyl)carbamate C₆H₁₃NO₄ 163.17 Carbamate, dimethoxy Lab reagent Moderate oral toxicity

Biomedical Relevance

  • HEMA : Demonstrated high thermal stability (up to 300°C) in hydroxyapatite composites, mimicking human tooth properties .

Reactivity and Stability

  • Carbamates with electron-withdrawing groups (e.g., -Cl in ethyl 2-chloroethylcarbamate) exhibit faster hydrolysis rates than hydroxyethyl-substituted analogs .
  • Thioether-containing carbamates (e.g., tert-butyl 2-(2-hydroxyethylthio)ethylcarbamate) show enhanced oxidative stability compared to oxygen analogs .

Biological Activity

2-Hydroxyethyl 2-hydroxyethylcarbamate (HEC) is a derivative of ethyl carbamate, which has garnered attention due to its biological activity, particularly in the context of carcinogenicity and genotoxicity. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C3H7NO3
  • Molecular Weight : 103.09 g/mol
  • CAS Number : 7506-80-1

Biological Activity Overview

Research indicates that HEC exhibits significant biological activity, primarily concerning its potential carcinogenic properties. Studies have shown that it may act as a weak carcinogen, particularly in laboratory animal models.

Carcinogenicity Studies

  • Weak Carcinogenicity in Mice :
    • A study conducted on strain A mice demonstrated that HEC induced lung adenomas at varying doses. Specifically, doses of 1.12, 4.6, and 11.2 mmol/kg resulted in tumor incidences of 0.16, 0.32, and 0.32 adenomas per mouse respectively .
    • The findings suggest that while HEC has some initiating activity for skin tumors, it is significantly less potent than its precursor, ethyl carbamate (EC).
  • Mechanistic Insights :
    • HEC is hypothesized to be metabolized to vinyl carbamate, which is then converted to a reactive epoxide that interacts with DNA bases, leading to genotoxic effects . This metabolic pathway underscores the importance of understanding HEC's interactions within biological systems.

Genotoxicity and Metabolism

  • A pivotal study highlighted the role of cytochrome P450 enzymes in the metabolism of ethyl carbamate to vinyl carbamate and subsequently to its epoxide form. The study utilized CYP2E1 knockout mice to illustrate that the metabolism via this enzyme is crucial for the genotoxic effects observed with ethyl carbamate exposure .

Developmental Toxicity

  • Research involving pregnant Syrian hamsters showed that administration of ethyl carbamate led to significant fetal abnormalities including exencephaly and spina bifida at high doses (200 mg/kg) during gestation . This suggests that HEC may have implications for developmental toxicity.

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies regarding the biological activity of HEC compared to ethyl carbamate.

CompoundStudy TypeKey FindingsReference
2-Hydroxyethyl Carbamate Carcinogenicity StudyInduced lung adenomas; weak carcinogenic potential
Ethyl Carbamate Metabolism & GenotoxicityStronger carcinogen; metabolized to vinyl carbamate
Developmental Toxicity Fetal Abnormalities StudySignificant malformations observed in offspring

Q & A

Q. What are the optimal synthesis routes for 2-Hydroxyethyl 2-hydroxyethylcarbamate, and how can reaction conditions be systematically optimized?

To synthesize this compound, a two-step approach is commonly employed: (1) reaction of 2-hydroxyethylamine with phosgene or its safer equivalents (e.g., triphosgene) to form the carbamate intermediate, followed by (2) esterification with ethylene glycol derivatives. Optimization involves varying catalysts (e.g., triethylamine for pH control), solvent polarity (tetrahydrofuran vs. dichloromethane), and temperature (0–25°C to minimize side reactions). Evidence from analogous carbamate syntheses highlights the importance of stoichiometric ratios (e.g., 1:1.2 amine-to-carbonyl chloride) to improve yields . Reaction progress should be monitored via thin-layer chromatography (TLC) or in situ FTIR to detect carbonyl intermediates.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H NMR to identify hydroxyl (-OH, δ 1.5–5.0 ppm) and carbamate (-NHCOO-, δ 6.5–8.0 ppm) protons; 13^{13}C NMR to confirm carbonyl (C=O, ~155 ppm) and ethylene oxide carbons.
  • FTIR : Peaks at ~3300 cm1^{-1} (O-H/N-H stretch), 1700 cm1^{-1} (C=O stretch), and 1250 cm1^{-1} (C-O-C asymmetric stretch).
  • Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]+^+ or [M+Na]+^+ adducts for molecular weight confirmation.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–240 nm) to assess purity. Method validation should include linearity (R2^2 > 0.99) and recovery rates (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound’s hazards include skin/eye irritation (similar to structurally related carbamates) and potential respiratory sensitization. Key protocols:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or purification.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers under nitrogen, away from moisture and oxidizers.
    Refer to SDS guidelines for analogous compounds, which recommend emergency eye washing (0.9% saline) and avoiding inhalation of aerosols .

Advanced Research Questions

Q. How can computational chemistry models predict the stability and reactivity of this compound under varying pH conditions?

Density Functional Theory (DFT) at the M06-2X/6-311++G(d,p) level can model hydrolysis pathways. The carbamate group undergoes pH-dependent degradation:

  • Acidic conditions : Protonation of the carbonyl oxygen accelerates hydrolysis to 2-hydroxyethylamine and CO2_2.
  • Alkaline conditions : Nucleophilic attack by OH^- on the carbonyl carbon, yielding ethylene glycol and carbamic acid.
    Solvent models (e.g., PCM for water) and transition-state analysis (IRC calculations) validate mechanisms. Compare computed activation energies (~20–30 kcal/mol) with experimental Arrhenius data to refine models .

Q. How should researchers resolve contradictions in reported synthetic yields or purity levels for this compound?

Discrepancies often arise from:

  • Impurity Profiles : Side products like urea derivatives (from over-reaction) or residual solvents. Use GC-MS or 1^1H NMR with deuterated DMSO to detect trace impurities.
  • Moisture Sensitivity : Hydrolysis during storage can reduce purity. Karl Fischer titration quantifies water content; store under inert gas.
  • Catalyst Efficiency : Compare yields using alternative catalysts (e.g., DMAP vs. pyridine) and optimize reaction times. Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., temperature > catalyst loading) .

Q. What role does this compound play in enzymatic inhibition studies, and how can its interactions be quantified?

The carbamate group can act as a transition-state analog inhibitor for serine hydrolases (e.g., acetylcholinesterase). Methods:

  • Kinetic Assays : Measure IC50_{50} values via Ellman’s assay (spectrophotometric monitoring of thiocholine release).
  • Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding poses within enzyme active sites.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH). Recent studies on analogous carbamates show Kd_d values in the micromolar range .

Q. What advanced analytical methods are suitable for studying environmental degradation products of this compound?

  • LC-QTOF-MS : High-resolution mass spectrometry to identify degradation byproducts (e.g., ethylene glycol derivatives).
  • Ecotoxicity Testing : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity (EC50_{50}).
  • Soil Mobility Studies : Column chromatography with C18_{18}-modified silica to simulate leaching behavior. Data from related esters suggest moderate soil adsorption (Koc_{oc} ~100–200 mL/g) .

Q. How can researchers optimize chiral resolution methods for enantiomeric forms of this compound?

Chiral HPLC using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases achieves baseline separation. Key parameters:

  • Flow Rate : 0.8–1.2 mL/min to balance resolution and run time.
  • Temperature : 25–40°C; higher temperatures reduce viscosity and improve efficiency.
    Validate enantiopurity via polarimetry ([α]D_D values) and circular dichroism (CD) spectra. For preparative-scale separation, simulated moving bed (SMB) chromatography enhances throughput .

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